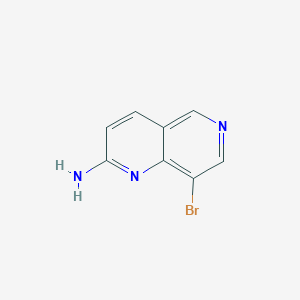
8-Bromo-1,6-naphthyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,6-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C8H6BrN3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,6-naphthyridin-2-amine typically involves the bromination of 1,6-naphthyridin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The choice of solvent and brominating agent can vary based on cost, availability, and environmental considerations. Continuous flow reactors might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 8-Bromo-1,6-naphthyridin-2-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the naphthyridine ring.
Coupling Products: Biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 8-Bromo-1,6-naphthyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows for modifications that can enhance binding affinity and selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and reactivity.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,6-naphthyridin-2-amine and its derivatives often involves interaction with biological macromolecules such as proteins or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The naphthyridine core can intercalate with DNA or inhibit enzymes by occupying the active site.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-1,8-naphthyridin-2-amine
- 8-Bromo-1,7-naphthyridin-6-amine
- 1,6-naphthyridin-2-amine
- 1,5-Naphthyridin-3-amine
Uniqueness
8-Bromo-1,6-naphthyridin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, the position of the bromine atom and the amine group can result in different binding modes and selectivity profiles in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C8H6BrN3 |
|---|---|
Peso molecular |
224.06 g/mol |
Nombre IUPAC |
8-bromo-1,6-naphthyridin-2-amine |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-11-3-5-1-2-7(10)12-8(5)6/h1-4H,(H2,10,12) |
Clave InChI |
DSKYYPPTFGPHDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=NC=C21)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methoxybenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872081.png)
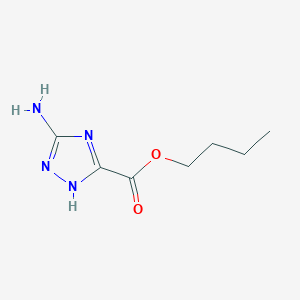
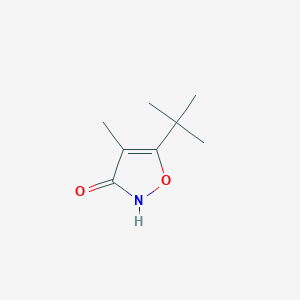
![8-Fluoro-1,3,4,5-tetrahydro-benzo[e][1,4]diazepin-2-one](/img/structure/B12872105.png)
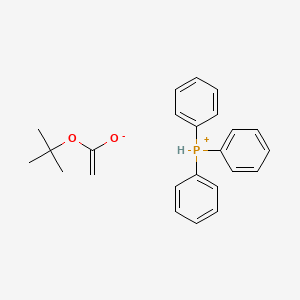
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)

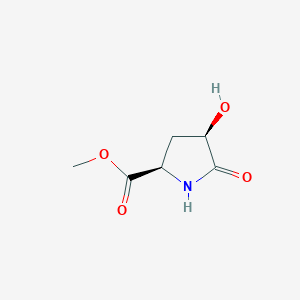
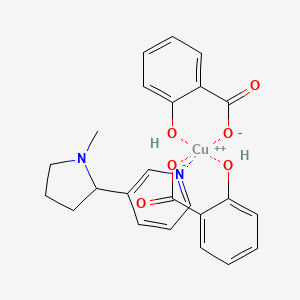
![2-(Bromomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12872130.png)
![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)
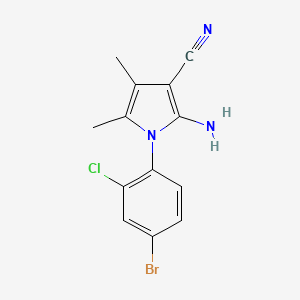

![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)
